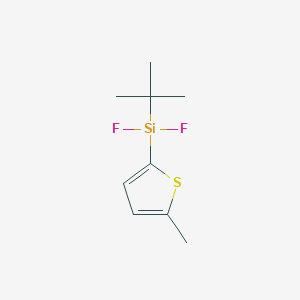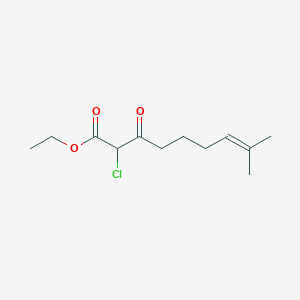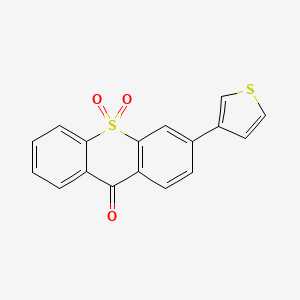![molecular formula C22H20F3N3O2 B14197065 Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- CAS No. 832102-91-7](/img/structure/B14197065.png)
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a nitro group at the 6-position and a trifluoromethylphenyl-piperidinylmethyl substituent at the 2-position, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For the specific synthesis of Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-, the following steps can be employed:
Formation of the Quinoline Core: The quinoline core can be synthesized by reacting 2-aminobenzaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the quinoline core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethylphenyl-Piperidinylmethyl Group: This step involves the nucleophilic substitution reaction where the piperidinylmethyl group is introduced using a suitable piperidine derivative and trifluoromethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex quinoline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and solvent-free conditions to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products
Reduction of Nitro Group: Formation of 6-amino-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]quinoline.
Substitution Reactions: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The piperidinylmethyl group may contribute to the compound’s binding affinity to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Mepacrine: An antiprotozoal agent with a quinoline structure.
Uniqueness
The presence of the trifluoromethylphenyl-piperidinylmethyl group in Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]- imparts unique chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
832102-91-7 |
|---|---|
Formule moléculaire |
C22H20F3N3O2 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)18-4-1-15(2-5-18)16-9-11-27(12-10-16)14-19-6-3-17-13-20(28(29)30)7-8-21(17)26-19/h1-8,13,16H,9-12,14H2 |
Clé InChI |
QMBQXTXZWWUHDK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)
![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
